molecular formula C12H11FN2O B1444373 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile CAS No. 960371-10-2

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile

Cat. No.: B1444373
CAS No.: 960371-10-2
M. Wt: 218.23 g/mol
InChI Key: HDKXMFFUWRVKOK-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile (CAS 960371-10-2) is a chemical building block with a molecular weight of 218.23 g/mol and the formula C12H11FN2O. It is supplied as a solid and should be stored sealed in a dry environment, at 2-8°C . This compound serves as a key intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring a fluoropyridinyl group and a cyclohexanone ring, makes it a valuable precursor for the synthesis of more complex molecules. Specifically, this compound and its structural analogs are investigated as small molecule modulators of the BTB domain of KEAP1 , which plays a critical role in the cellular oxidative stress response by regulating the Nrf2 pathway . Modulating this pathway is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases (such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS)), inflammatory disorders, and cancer . Researchers can utilize this compound to develop potential treatments for these conditions. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-1-2-11(15-7-9)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKXMFFUWRVKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730896
Record name 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960371-10-2
Record name 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Fluoropyridinyl Intermediate

  • Starting from commercially available 5-fluoropyridin-2-yl precursors, halogenation or direct fluorination methods are employed to introduce the fluorine atom at the 5-position of the pyridine ring.
  • The pyridine ring is functionalized at the 2-position to allow for subsequent coupling, often via halogenation (e.g., bromination) or lithiation techniques.

Formation of the Cyclohexanone Carbonitrile Moiety

  • The cyclohexanone core with a nitrile substituent at the 4-position is typically synthesized through selective cyanation reactions.
  • One approach involves the nucleophilic substitution of a suitable leaving group (e.g., halogen) on a cyclohexanone derivative with a cyanide source (such as sodium cyanide or potassium cyanide) under controlled conditions to avoid side reactions.
  • Alternatively, cyclohexanone derivatives bearing an activated methylene group can be converted to nitriles via dehydration of amides or oximes.

Coupling of the Fluoropyridinyl and Cyclohexanone Fragments

  • The key step is the formation of the C–C bond between the 5-fluoropyridin-2-yl group and the 4-oxocyclohexanecarbonitrile.
  • This is commonly achieved through nucleophilic acyl substitution or condensation reactions.
  • For example, an amide or ester intermediate derived from the fluoropyridinyl moiety can be reacted with the cyclohexanone carbonitrile under basic or acidic catalysis.
  • Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are also potential methods, especially if halogenated intermediates are used.

Analytical Data Supporting Preparation

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents favor nucleophilic substitution
Temperature 0–80 °C Controlled to avoid side reactions
Reaction Time 1–24 hours Depends on step and reagents
Catalyst/Base NaH, K2CO3, or Pd catalysts for coupling Base for nucleophilic substitution; Pd for cross-coupling
Cyanide Source NaCN, KCN Toxic; requires careful handling
Purification Column chromatography, recrystallization To obtain analytically pure product

Research Findings and Considerations

  • The presence of the fluorine atom on the pyridine ring influences the electronic properties, affecting reactivity during coupling and cyanation.
  • The keto and nitrile functional groups on the cyclohexane ring require selective reaction conditions to avoid unwanted side reactions such as over-oxidation or polymerization.
  • Optimization of reaction conditions (temperature, solvent, catalyst) is critical for high yield and purity.
  • Safety considerations are paramount due to the use of cyanide reagents and fluorinated intermediates.

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4-oxocyclohexanecarbonitrile derivatives, where variations in the aryl/heteroaryl substituent significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Aryl/Heteroaryl Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile 5-Fluoropyridin-2-yl C₁₂H₁₁FN₂O 218.23 960371-10-2 Fluorine enhances polarity; pyridine enables H-bonding
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile 4-Fluorophenyl C₁₃H₁₂FNO 217.24 Not specified Less polar vs. pyridine analog; phenyl may reduce solubility
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile 3-Methoxyphenyl C₁₄H₁₅NO₂ 229.27 Not specified Methoxy group increases lipophilicity
4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carbonitrile Pyrimidin-5-yl C₁₁H₁₁N₃O 201.23 1249109-42-9 Additional nitrogen atoms may improve solubility and metal coordination
1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile 2-Bromophenyl C₁₃H₁₂BrNO 278.15 Not specified Bromine adds steric bulk; may hinder receptor binding

Key Differences and Implications

Pyrimidin-5-yl (a diazine) provides two nitrogen atoms, which could improve water solubility and metal-binding capacity relative to monocyclic pyridine or phenyl derivatives .

Steric and Solubility Profiles: The 2-bromophenyl substituent introduces steric hindrance, which may reduce bioavailability but improve selectivity in enzyme inhibition .

For example, pyrimidine-based analogs (e.g., 4-oxo-1-(pyrimidin-5-yl)cyclohexanecarbonitrile) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .

Biological Activity

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile, with the CAS number 960371-10-2, is a fluorinated pyridine derivative notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and virology.

  • Molecular Formula : C₁₂H₁₁FN₂O
  • Molecular Weight : 218.23 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 387.0 °C
  • Flash Point : 187.8 °C

The biological activity of this compound is largely attributed to the electron-withdrawing effect of the fluorine atom, which enhances the compound's reactivity and binding affinity to various biological targets. This characteristic allows it to inhibit specific enzymes or interact with receptors, leading to its therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cancer Cell Line Testing

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis via caspase activation
MCF7 (Breast)15.0Inhibition of proliferation and cell cycle arrest
HeLa (Cervical)10.0Modulation of Bcl-2 family proteins

Antiviral Properties

The compound has also been evaluated for antiviral activity, particularly against RNA viruses. Its structural attributes allow it to interfere with viral replication processes.

Research Findings on Antiviral Effects

In vitro studies have demonstrated that this compound can inhibit the replication of specific viruses by targeting viral polymerases.

Virus TypeIC₅₀ (µM)Mode of Action
Influenza A20.0Inhibition of viral RNA synthesis
HIV30.0Disruption of reverse transcription

Other Biological Activities

This compound has been explored for additional therapeutic potentials, including:

  • Anti-inflammatory Effects : Exhibiting properties that reduce inflammation in various models.
  • Antimicrobial Activity : Showing effectiveness against certain bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fluorinated pyridine derivatives:

Compound NameBiological ActivityKey Differences
2-FluoropyridineModerate antibacterialDifferent position of fluorine affects reactivity
3-FluoropyridineWeak anticancerLess potent due to structural differences
4-FluoropyridineAntiviralSimilar mechanism but different binding affinities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalized pyridine and cyclohexanone precursors. Key steps include nucleophilic substitution for fluoropyridine attachment and cyanation via nitrile group introduction. Purity optimization involves column chromatography and recrystallization, with purity assessment by UPLC (ultra-performance liquid chromatography) due to its superior resolution and reproducibility compared to capillary electrophoresis . NMR (¹H/¹³C) and mass spectrometry are critical for structural validation .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Methodology :

  • Structural analysis : X-ray crystallography using SHELX software suites (e.g., SHELXL for refinement) provides precise molecular geometry, particularly for resolving stereochemistry and conformational flexibility .
  • Spectroscopic validation : ¹H/¹³C NMR confirms substituent positions and electronic environments, while FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • Physicochemical profiling : Melting point determination, solubility studies in polar/non-polar solvents, and stability assessments under varying pH/temperature conditions are essential for formulation research .

Q. How can researchers address challenges in reproducing synthetic yields or analytical data?

  • Methodology : Reproducibility issues often arise from reaction condition variability (e.g., temperature, catalyst loading). Systematic Design of Experiments (DoE) approaches, such as factorial designs, identify critical parameters. For analytical discrepancies, cross-validation using orthogonal techniques (e.g., UPLC vs. HPLC-MS) and adherence to ICH guidelines for method validation (precision, linearity, LOD/LOQ) are recommended .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations or stereochemical outcomes?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) data refined via SHELXL provides unambiguous bond lengths, angles, and torsion angles, critical for validating computational models (e.g., DFT). For example, cyclohexane ring puckering and fluoropyridine orientation can be precisely mapped, resolving discrepancies in NMR-derived conformational analyses .

Q. What computational strategies are effective for predicting biological activity or structure-activity relationships (SAR)?

  • Methodology :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., kinases, GPCRs) by simulating interactions between the compound’s nitrile/fluoropyridine groups and active-site residues .
  • QSAR modeling : Quantitative SAR studies using descriptors like logP, polar surface area, and Hammett constants correlate structural features (e.g., electron-withdrawing fluorine) with observed bioactivity .

Q. How can researchers reconcile conflicting biological activity data across in vitro assays?

  • Methodology :

  • Assay optimization : Validate cytotoxicity assays (e.g., MTT, Mosmann’s method) with positive/negative controls to rule out false positives from compound aggregation or solvent interference .
  • Dose-response profiling : EC₅₀/IC₅₀ determination across multiple cell lines and mechanistic studies (e.g., Western blotting for target protein modulation) clarify specificity .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-oxocyclohexanecarbonitrile derivatives) to identify trends in fluoropyridine’s role in activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
Reactant of Route 2
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile

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